1-(furan-2-ylmethyl)-5-oxo-N-[(2E)-5-(phenoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide
Description
The compound 1-(furan-2-ylmethyl)-5-oxo-N-[(2E)-5-(phenoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide is a heterocyclic molecule featuring a pyrrolidine-3-carboxamide core substituted with a furan-2-ylmethyl group at position 1 and a phenoxymethyl-functionalized 1,3,4-thiadiazole ring at the amide nitrogen. The phenoxymethyl and furyl substituents may influence solubility, electronic properties, and binding interactions, distinguishing it from analogous compounds.
Properties
Molecular Formula |
C19H18N4O4S |
|---|---|
Molecular Weight |
398.4 g/mol |
IUPAC Name |
1-(furan-2-ylmethyl)-5-oxo-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C19H18N4O4S/c24-17-9-13(10-23(17)11-15-7-4-8-26-15)18(25)20-19-22-21-16(28-19)12-27-14-5-2-1-3-6-14/h1-8,13H,9-12H2,(H,20,22,25) |
InChI Key |
LNIPAYGPSNEWNW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=CO2)C(=O)NC3=NN=C(S3)COC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(furan-2-ylmethyl)-5-oxo-N-[(2E)-5-(phenoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide typically involves multiple steps. One common method involves the reaction of furan-2-carbaldehyde with appropriate reagents to form the furan-2-ylmethyl group. This is followed by the formation of the thiadiazole ring through cyclization reactions involving sulfur and nitrogen-containing reagents. The final step involves the formation of the pyrrolidine ring and the carboxamide group through condensation reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
1-(furan-2-ylmethyl)-5-oxo-N-[(2E)-5-(phenoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The thiadiazole ring can be reduced to form dihydrothiadiazole derivatives.
Substitution: The furan and thiadiazole rings can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
Major products formed from these reactions include furan-2-carboxylic acid derivatives, dihydrothiadiazole derivatives, and various substituted furan and thiadiazole compounds .
Scientific Research Applications
1-(furan-2-ylmethyl)-5-oxo-N-[(2E)-5-(phenoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(furan-2-ylmethyl)-5-oxo-N-[(2E)-5-(phenoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The furan and thiadiazole rings can interact with enzymes and receptors, modulating their activity. This compound can inhibit or activate specific pathways, leading to its bioactive effects .
Comparison with Similar Compounds
Key Observations:
Thiadiazole vs. Thiazole/Thiosemicarbazide: The target compound’s 1,3,4-thiadiazole ring differs from thiazole (in ) or thiosemicarbazide (in ). Thiadiazoles are known for enhanced metabolic stability and electron-deficient properties, which may improve binding to electrophilic biological targets compared to thiazoles .
Aromatic Substituents: The furan-2-ylmethyl group in the target compound provides a smaller, oxygen-containing heterocycle compared to the 4-fluorophenyl (in ) or benzodioxin (in ). This may reduce hydrophobicity while enabling hydrogen bonding. Phenoxymethyl (target) vs.
Biological Implications: Compounds with thiosemicarbazide-pyridine hybrids (e.g., ) exhibit plant growth promotion, suggesting that substitutions on nitrogenous heterocycles can modulate agrochemical activity. The target compound’s phenoxymethyl group may similarly influence phytohormone interactions but requires empirical validation. Fluorophenyl and isopropyl substituents () are common in antimicrobial agents, whereas the target’s furan-phenoxymethyl combination remains unexplored in the provided evidence.
Physicochemical Properties (Inferred)
- Lipophilicity: Phenoxymethyl (target) > isopropyl () due to aromaticity and oxygen content.
- Steric Hindrance: Phenoxymethyl (target) introduces greater steric bulk compared to methyl () or isopropyl (), possibly impacting binding pocket interactions.
Biological Activity
The compound 1-(furan-2-ylmethyl)-5-oxo-N-[(2E)-5-(phenoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide represents a novel class of heterocyclic compounds with potential therapeutic applications. This article provides a comprehensive overview of its biological activity, synthesis, and structure-activity relationships (SAR).
Chemical Structure
The structure of the compound can be represented as follows:
Where represent the number of respective atoms in the molecule. The presence of furan, thiadiazole, and pyrrolidine rings contributes to its pharmacological properties.
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies focusing on its potential as an antitumor agent , antimicrobial , and anti-inflammatory properties.
Antitumor Activity
Recent studies have demonstrated that derivatives of thiadiazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to the target compound have shown IC50 values in the nanomolar range against prostate carcinoma and leukemia cell lines . The mechanism of action is often attributed to the inhibition of cell proliferation and induction of apoptosis.
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties. Thiadiazole derivatives have been reported to possess activity against a range of pathogens including bacteria and fungi. For example, certain thiadiazole derivatives have shown effectiveness against Staphylococcus aureus and Candida albicans .
Anti-inflammatory Properties
Research indicates that compounds containing thiadiazole moieties can exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This suggests potential applications in treating inflammatory diseases .
Synthesis and Structure-Activity Relationships (SAR)
The synthesis of this compound involves multi-step organic reactions typically starting from commercially available precursors. The SAR studies indicate that modifications on the thiadiazole ring significantly influence the biological activity.
| Modification | Effect on Activity |
|---|---|
| Substituents on furan ring | Enhanced cytotoxicity |
| Variations in phenoxymethyl group | Altered antimicrobial spectrum |
| Changes in carboxamide position | Impact on solubility and bioavailability |
Case Studies
Several case studies have highlighted the efficacy of similar compounds:
- Thiadiazole Derivatives Against Cancer : A study reported that a series of thiadiazole derivatives exhibited significant cytotoxicity against breast cancer cell lines with IC50 values ranging from 0.01 to 0.05 µM .
- Antimicrobial Screening : In another study, various thiadiazole derivatives were screened for antimicrobial activity against E. coli and Pseudomonas aeruginosa, showing promising results with MIC values below 100 µg/mL .
- Inflammation Models : Research involving in vivo models demonstrated that certain derivatives reduced inflammation markers significantly compared to control groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
